3,3'-Dichloro-4'-fluorobenzophenone
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Description
3,3’-Dichloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H7Cl2FO. Its IUPAC name is (3-chloro-4-fluorophenyl)(3-chlorophenyl)methanone . It has a molecular weight of 269.1 .
Molecular Structure Analysis
The InChI code for 3,3’-Dichloro-4’-fluorobenzophenone is 1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H . The InChI key is NPJWGMFEWRBQKM-UHFFFAOYSA-N .Scientific Research Applications
Application in Polymer Synthesis
3,3'-Dichloro-4'-fluorobenzophenone has been utilized in the synthesis of novel polymeric materials. For instance, Ghassemi et al. (2004) demonstrated the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 2,5-dichloro-4′-phenylbenzophenone and 4-chloro-4′-fluorobenzophenone. These materials were then transformed into sulfonated copolymers forming flexible, transparent films, which were investigated for their water absorption and proton conductivity properties (Ghassemi, Ndip, & Mcgrath, 2004).
In Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of various fluorinated molecules with potential biological activities. For example, Holla et al. (2003) synthesized new fluorine-containing thiadiazolotriazinones, starting from different fluorobenzophenones including 4-fluoro-3-phenoxy-benzophenone, showing promising antibacterial activities (Holla, Bhat, & Shetty, 2003).
Analytical and Theoretical Studies
Significant work has been done in the theoretical and analytical characterization of derivatives of this compound. For instance, Chaitanya et al. (2011) conducted a detailed vibrational analysis of 2-chloro-4-fluorobenzophenone, providing insights into its molecular geometry, reactivity, and thermodynamic properties using density functional theory (Chaitanya, Santhamma, Heron, Gabbutt, & Instone, 2011).
Application in Sensing and Imaging Technologies
The compound has found applications in the development of sensors and imaging technologies. For example, Ye et al. (2014) synthesized a fluorogenic chemosensor based on o-aminophenol, which exhibited high selectivity and sensitivity towards Al3+ ions, with potential applications in living cell imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Environmental and Biodegradation Studies
Research has also been conducted on the environmental fate and biodegradation of compounds related to this compound. Londry and Fedorak (1993) explored the degradation of fluorophenols and 3-fluorobenzoate in methanogenic cultures, providing insights into the microbial transformation and environmental impact of such compounds (Londry & Fedorak, 1993).
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWGMFEWRBQKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230746 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-01-0 |
Source
|
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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